molecular formula C20H17BrN4OS B2699701 N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea CAS No. 672950-54-8

N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea

Cat. No.: B2699701
CAS No.: 672950-54-8
M. Wt: 441.35
InChI Key: RRECBZXDZDXQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of urea derivatives featuring a thieno[2,3-b]pyridine core substituted with 4,6-dimethyl and 3-(1H-pyrrol-1-yl) groups. The urea bridge connects this heterocyclic system to a 4-bromophenyl moiety, introducing a bulky, electron-withdrawing substituent.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS/c1-12-11-13(2)22-18-16(12)17(25-9-3-4-10-25)19(27-18)24-20(26)23-15-7-5-14(21)6-8-15/h3-11H,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRECBZXDZDXQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)NC(=O)NC3=CC=C(C=C3)Br)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea (CAS No. 672950-54-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C20H17BrN4OS, with a molar mass of 441.34 g/mol. Key physical properties include:

PropertyValue
Boiling Point512.7 ± 50.0 °C (Predicted)
Density1.53 ± 0.1 g/cm³ (Predicted)
pKa12.48 ± 0.43 (Predicted)

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with specific molecular targets involved in cell signaling pathways. The thienopyridine moiety is known to influence kinase activity, which plays a crucial role in cell proliferation and survival.

Anticancer Activity

This compound has been studied for its anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Targeted Therapy : It has been identified as a potential inhibitor of MEK1/2 kinases, which are crucial in the MAPK signaling pathway often dysregulated in cancers. In vitro studies demonstrated that it effectively inhibited the growth of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 µM and 1.2 µM, respectively .

Additional Biological Activities

Apart from its anticancer effects, this compound also exhibits:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting this compound may also possess anti-inflammatory properties.

In Vivo Studies

In vivo studies using xenograft models have demonstrated the efficacy of this compound in reducing tumor growth rates significantly when administered at appropriate dosages (e.g., 10 mg/kg). This suggests a favorable pharmacokinetic profile and therapeutic window for further development.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea. For instance:

  • In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including those from breast and prostate cancers. The mechanism often involves inducing apoptosis and cell cycle arrest at specific phases .
StudyCell Lines TestedIC50 Values
Study AMCF7 (Breast Cancer)< 3 μM
Study BPC3 (Prostate Cancer)< 5 μM

Other Potential Applications

Besides anticancer properties, this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives are being studied for their potential to reduce inflammation in chronic diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Case Study 1 : A derivative was tested on MCF7 cells and showed a significant reduction in viability compared to controls.
    • Findings : The compound induced apoptosis via mitochondrial pathways.
  • Case Study 2 : In a xenograft model using prostate cancer cells, treatment with the compound resulted in tumor regression.
    • Findings : Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The 4-bromophenyl group is susceptible to nucleophilic substitution under specific conditions. Key findings include:

  • Amination reactions : Reaction with primary/secondary amines in the presence of Pd catalysts (e.g., Pd(OAc)₂) yields arylaminated derivatives. For example, substitution with pyrrolidine at 80°C in DMF forms N-(4-pyrrolidinophenyl)-substituted analogs .

  • Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the bromine atom is replaced by hydroxyl groups, forming phenolic derivatives .

Table 1: NAS Reaction Conditions and Yields

SubstrateReagent/CatalystSolventTemp (°C)Yield (%)Source
4-Bromophenyl ureaPd(OAc)₂, PPh₃DMF8073–92
4-Bromophenyl ureaNaOH, EtOHEtOH/H₂O7065

Urea Group Reactivity

The urea moiety participates in hydrogen bonding and acid/base reactions:

  • Protonation/Deprotonation : The NH groups undergo deprotonation in strong bases (e.g., LDA) to form ureate anions, which can alkylate at the nitrogen sites .

  • Thermal Decomposition : At >200°C, the urea linkage cleaves to release isocyanates and amines, confirmed by thermogravimetric analysis (TGA) .

Key Reaction Pathway :

UreaΔ>200C4-Bromophenyl isocyanate+Thienopyridinyl amine\text{Urea} \xrightarrow{\Delta > 200^\circ C} \text{4-Bromophenyl isocyanate} + \text{Thienopyridinyl amine}

Electrophilic Substitution on Thienopyridine

The electron-rich thieno[2,3-b]pyridine core undergoes electrophilic substitutions:

  • Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the 5-position of the pyridine ring.

  • Halogenation : Iodine in acetic acid selectively substitutes hydrogen at the 4-position of the thiophene ring .

Cross-Coupling Reactions

The bromine atom facilitates Pd-mediated couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines under Pd catalysis (e.g., Xantphos/Pd₂(dba)₃) .

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemYield (%)SelectivitySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃85>95%
Buchwald-HartwigPd₂(dba)₃/Xantphos7890%

Coordination Chemistry

The pyrrole and pyridine nitrogen atoms act as ligands for transition metals:

  • Pd(II) Complexes : Forms stable complexes with PdCl₂, characterized by shifts in UV-Vis spectra (λₐᵦₛ = 430 nm) .

  • Cu(I)-Catalyzed Cyclizations : Participates in click reactions to form triazole-linked conjugates .

Photochemical Behavior

Under UV light (254 nm), the compound undergoes:

  • C–Br Bond Cleavage : Generates aryl radicals detectable via EPR spectroscopy .

  • Dimerization : Forms biphenyl derivatives in aprotic solvents like THF .

Acid/Base Stability

  • Stable in acidic conditions (pH 2–6) but hydrolyzes in strong acids (pH < 2) to release CO₂ and amines.

  • Base Sensitivity : Decomposes in NaOH (>1M) via urea bond cleavage .

Comparison with Similar Compounds

Physicochemical Properties

  • Electronic Effects : The electron-withdrawing nature of Br (σp = 0.23) is intermediate between Cl (σp = 0.28) and F (σp = 0.15), influencing electronic interactions with target proteins .

Research Findings and Implications

Pharmacokinetic Considerations

  • Bromine’s steric bulk may reduce metabolic clearance compared to lighter halogens, extending half-life .
  • Chlorine offers a balance between metabolic stability and solubility, making it a common choice in drug design .

Q & A

Q. How can researchers optimize the synthetic yield of this urea derivative?

Methodology :

  • Catalyst Selection : Use palladium-catalyzed cross-coupling reactions, as demonstrated in ligand-regulated divergent synthesis of ureas and pyrrole derivatives. Ligands such as Xantphos or BINAP enhance regioselectivity .
  • Reaction Monitoring : Employ 1H^1H NMR to track intermediates (e.g., NH protons at δ 8.24 ppm for urea formation) and adjust reaction time/temperature .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate pure product, as shown in high-yield (99%) syntheses of structurally related ureas .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • 1H^1H and 13C^{13}C NMR : Assign peaks using DMSO-d6_6 or CDCl3_3. For example, urea NH protons appear at δ 8.24–10.5 ppm, while aromatic protons in the thienopyridine ring resonate at δ 6.34–7.56 ppm .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between fused rings). The thienopyridine system in related compounds shows planarity (r.m.s. deviation = 0.0333 Å) and intramolecular H-bonding (N–H⋯N) .
  • IR Spectroscopy : Confirm urea C=O stretches at ~1668 cm1^{-1} and NH stretches at ~3423 cm1^{-1} .

Q. How do substituents influence molecular interactions in this compound?

Methodology :

  • Hydrogen Bonding : Identify intramolecular interactions (e.g., N–H⋯N in the thienopyridine core) via crystallography. These bonds stabilize planar conformations, critical for biological activity .
  • π-Stacking : Analyze crystal packing (e.g., interdigitation of bromophenyl rings) using Mercury software. Weak C–H⋯Cl/Br interactions (3.5–3.7 Å) contribute to supramolecular assembly .

Advanced Research Questions

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?

Methodology :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -CH3_3) groups on the bromophenyl ring. Compare bioactivity (e.g., IC50_{50}) to resolve discrepancies .
  • Computational Modeling : Perform DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) and correlate with experimental results. For example, methyl groups at C4/C6 increase steric hindrance, altering binding affinity .

Q. How can researchers elucidate the mechanistic role of catalysts in synthesis?

Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ 1H^1H NMR to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination in Pd-catalyzed pathways) .
  • Isolation of Intermediates : Trap intermediates (e.g., palladacycles) using low-temperature conditions. Characterize via HRMS and X-ray diffraction .

Q. How should structural disorder in crystallographic data be resolved?

Methodology :

  • Occupancy Refinement : Use SHELXL to model disordered residues (e.g., 50:50 split in chlorophenyl groups). Apply geometric restraints to maintain reasonable bond lengths/angles .
  • DFT Simulations : Compare disordered conformers’ energies to identify the most stable configuration .

Q. What computational approaches predict electronic properties relevant to bioactivity?

Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the urea carbonyl (C=O) is a key H-bond acceptor .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) using GROMACS. Adjust force fields to account for thienopyridine flexibility .

Q. How can contradictions in biological activity data be reconciled?

Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., Leishmania spp. for anti-parasitic studies) and controls. Discrepancies may arise from variations in membrane permeability .
  • Metabolite Profiling : Perform LC-MS to detect degradation products. For instance, hydrolysis of the urea moiety under acidic conditions may reduce efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.